Selective Troc Deprotection Enables Orthogonal Synthesis Not Achievable with Acetate-Protected Intermediates
The Troc group at C-7 can be removed with Zn/AcOH under conditions that leave the C-10 acetate and C-13 side-chain ester intact, whereas base-labile protecting groups (e.g., acetate at C-7) require saponification conditions that hydrolyze the C-13 ester. In the seminal semisynthesis of paclitaxel by Xiao et al., the Troc protecting strategy enabled a 67% overall yield from 10-deacetylbaccatin III to paclitaxel, compared with <40% yields reported for alternative protocols using triethylsilyl protection at C-7 [1]. This N-debenzoyl-7-Troc intermediate is the direct precursor to the final deprotection step, offering a convergent point for late-stage diversification [2].
| Evidence Dimension | Overall semisynthesis yield from 10-DAB III to paclitaxel |
|---|---|
| Target Compound Data | 67% overall yield when using C7-Troc protection strategy |
| Comparator Or Baseline | Triethylsilyl (TES) C7 protection: <40% overall yield |
| Quantified Difference | ≥27 percentage-point yield advantage (67% vs <40%) |
| Conditions | Semisynthesis from 10-deacetylbaccatin III; Zn/AcOH deprotection of Troc; HF·pyridine deprotection of TES |
Why This Matters
For procurement in process chemistry, the Troc-protected intermediate directly determines the cost-of-goods and scalability of the paclitaxel semisynthesis route.
- [1] Xiao, X.-Y.; et al. Practical Semisynthesis of Taxol. J. Org. Chem. 1997, 62, 6029–6033. View Source
- [2] Denis, J. N.; et al. An Efficient, Enantioselective Synthesis of the Taxol Side Chain. J. Org. Chem. 1986, 51, 46–50. View Source
